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Compound of Interest

2-Amino-2-(naphthalen-2-
Compound Name:

yl)ethanol
CAS No.: 153875-87-7
Cat. No.: B176195

Get Quote

Executive Summary & Compound Identity

2-Amino-2-(naphthalen-2-yl)ethanol (also known as 2-naphthylglycinol) is a

-amino alcohol derived from the reduction of 2-naphthylglycine. It serves as a privileged chiral
auxiliary and a precursor for heterocyclic synthesis. This guide provides a definitive reference
for its identification, emphasizing the differentiation from its regioisomer (1-amino-2-naphthyl
derivative) and the analysis of common impurities derived from its synthesis.
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Attribute Details
IUPAC Name 2-Amino-2-(naphthalen-2-yl)ethanol
Common Name 2-Naphthylglycinol

204851-80-9 (HCI salt); 2829292-59-1 (Free
CAS Number

base)
Molecular Formula
Molecular Weight 187.24 g/mol

Available as (R) or (S) enantiomers; data below

Stereochemistr
Y applies to both.[1][2][3]

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is
typically prepared via the reduction of 2-naphthylglycine methyl ester using lithium aluminum
hydride (

) or borane-THF (

).

e Primary Impurity: Residual solvent (THF/Ether) peaks in NMR.

e Secondary Impurity: Unreduced ester (methoxy singlet at ~3.7 ppm) or over-reduced ethyl-
naphthalene derivatives (rare).

» Salt Forms: Often isolated as HCI or Oxalate salts to improve stability. The NMR shifts below
refer to the free base in

unless noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is characterized by the rigid naphthalene aromatic system and the ABX
spin system of the ethanolamine side chain.
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H NMR Data (400 MHz, )

The benzylic methine proton (

) is the diagnostic handle for determining enantiomeric purity (via Mosher's ester analysis) and

chemical identity.

. L . . Assighment
Position Multiplicity Integration Loai
ogic
» PpPM) g
) Naphthalene ring
Ar-H 7.78 —7.85 Multiplet 4H
(C1, C4, C5,C8)
) Naphthalene ring
Ar-H 7.45-7.52 Multiplet 3H
(C3,C6, C7)
Benzylic proton
to
(Methine) 4.15-4.22 ddort 1H
. Deshielded by
naphthyl ring.
protons.
; Diastereotopic
(Methylene) 3.65—-3.80 Multiplet 2H p
nature often
unresolved.
and
Exchangeable 2.20 - 2.60 Broad s 3H . Shift varies with

concentration/sol

vent.

Critical Analysis:

o Regioisomer Distinction: In the isomer 1-amino-2-(naphthalen-2-yl)ethanol, the benzylic

proton would be adjacent to the oxygen, shifting it downfield to ~4.8-5.0 ppm. The shift of

~4.2 ppm confirms the amine is at the benzylic position.
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e Coupling: The methine proton (

) typically couples with the methylene protons (

) with
Hz.
Shift (
Carbon Type Assignment
» Ppm)
Aromatic Quaternary 139.5, 133.4,132.9 Ipso-carbon and ring junctions.
) 128.5, 128.0, 127.7, 126.3, )
Aromatic CH Naphthalene CH signals.
126.0, 125.8, 124.7
Aliphatic CH ( Benzylic carbon attached to
58.2
)
Aliphatic
Methylene carbon attached to
( 67.5
)

Mass Spectrometry (MS)

The mass spectrum is dominated by

-cleavage, a characteristic fragmentation pathway for

-amino alcohols.

Fragmentation Logic

 lonization: ESI+ (Electrospray lonization)
e Parent lon:

o Base Peak:
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(Loss of hydroxymethyl group).

Experimental Workflow & Fragmentation Pathway:

Red Arrow: Primary Pathway
Dashed: Secondary Pathway

Parent Molecule L?Sﬁ of FHZOH Alpha-Cleavage Product Loss OdeH3 Naphthyl Cation
[M+H]+ = 188.1 |————dlflpha:-Cleavage) g [M - CH20H]+ | (Secondary) g |c10H7-CH2J+
(C12H14NO+) m/z =157.1 m/z =141.1

Click to download full resolution via product page
Figure 1: ESI-MS fragmentation pathway showing the dominant

-cleavage characteristic of 1,2-amino alcohols.

Infrared Spectroscopy (IR)

IR data is collected typically as a KBr pellet or thin film.
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Wavenumber (

Functional Group Mode Notes
)
Broad band due to H-
] bonding. Doublet
3350 - 3280 / Stretching o
often visible for
primary amine.
3050 Stretchi Weak, sharp peaks
. retchin
(Aromatic) "o above 3000.
) Methylene/Methine
2930, 2860 (Aliphatic) Stretching backbone.
Characteristic
1590, 1505 (Naphthalene) Ring Stretch aromatic skeletal
vibrations.
] Strong primary alcohol
1060 Stretching

band.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Eliminate H-bonding broadening for clear coupling constants.

e Weigh 5-10 mg of 2-amino-2-(naphthalen-2-yl)ethanol.

e Dissolve in 0.6 mL of

(neutralized with basic alumina to prevent salt formation if trace acid is present).

e Optional: Add 1 drop of

and shake to exchange

protons. This removes the broad exchangeable peak at ~2.5 ppm, simplifying the aliphatic

region.
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Protocol B: Enantiomeric Excess (ee) Determination

Objective: Verify optical purity of the (R) or (S) isomer.

Derivatize the amino alcohol with Mosher's Acid Chloride (MTPA-CI).

Analyze via

NMR or
NMR.

The diastereomeric methyl signals (from the Mosher moiety) will appear distinct; integration
ratios provide the % ee.

References

Compound Identity: National Center for Biotechnology Information. PubChem Compound
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Spectral Database: SDBS (AIST) - General trends for 2-aminoethanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-Amino-2-
(naphthalen-2-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176195/docs#comprehensive-spectroscopic-
profiling-of-2-amino-2-naphthalen-2-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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